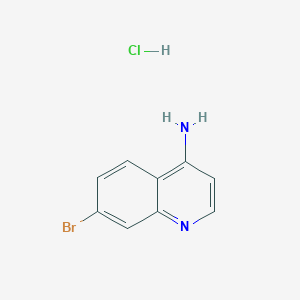
Chlorhydrate de 7-bromoquinoléin-4-amine
Vue d'ensemble
Description
7-Bromoquinolin-4-amine hydrochloride is a chemical compound with the molecular formula C9H8BrClN2 . It has gained significant attention in various fields of research and industry due to its unique physical and chemical properties.
Synthesis Analysis
Quinoline, the core structure of 7-Bromoquinolin-4-amine hydrochloride, has versatile applications in the fields of industrial and synthetic organic chemistry . Various synthesis protocols have been reported for the construction of this scaffold, including Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 7-Bromoquinolin-4-amine hydrochloride consists of a benzene ring fused with a pyridine moiety, which is a characteristic of quinoline compounds . The compound has a molecular weight of 223.069 .Chemical Reactions Analysis
Quinoline and its derivatives, including 7-Bromoquinolin-4-amine hydrochloride, can undergo various chemical reactions. For instance, bromination of 8-hydroxyquinoline with N-bromosuccinimide (NBS) in chloroform can afford 7-bromoquinolin-8-ol .Physical And Chemical Properties Analysis
7-Bromoquinolin-4-amine hydrochloride has a density of 1.6±0.1 g/cm3, a boiling point of 388.7±27.0 °C at 760 mmHg, and a flash point of 188.9±23.7 °C . It has a high GI absorption and is BBB permeant .Applications De Recherche Scientifique
Recherche sur le traitement du VIH-1
Le chlorhydrate de 7-bromoquinoléin-4-amine est un intermédiaire clé dans la synthèse du Lenacapavir, un puissant inhibiteur de la capside utilisé dans le traitement des infections à VIH-1 . Le rôle du composé dans le développement du Lenacapavir met en évidence son importance en chimie médicinale, en particulier dans la recherche antivirale.
Potentiel contre la maladie d'Alzheimer
La similarité structurelle du this compound avec les 3-aminoindazoles en fait une molécule d'intérêt dans la recherche sur la maladie d'Alzheimer. Les 3-aminoindazoles sont présents dans des substances ayant un potentiel pour le traitement de la maladie d'Alzheimer, ce qui suggère que des dérivés du this compound pourraient être explorés pour des applications similaires .
Traitements de la carence en fer
La recherche sur les 3-aminoindazoles, qui partagent une structure de base avec le this compound, a conduit à des développements dans le traitement de la carence en fer. Cela indique que le this compound pourrait être un candidat pour la création de composés pour traiter les problèmes de santé liés au fer .
Thérapeutique anticancéreuse
Le squelette du composé est structurellement lié à celui des inhibiteurs des récepteurs de la tyrosine kinase, comme le linifanib, utilisés pour supprimer la croissance tumorale. Ce lien ouvre des possibilités pour le this compound dans la recherche thérapeutique contre le cancer, en particulier dans la conception de nouveaux médicaments oncologiques .
Chimie organique synthétique
Le this compound est un échafaudage polyvalent en chimie organique synthétique. Son incorporation dans des molécules complexes peut conduire à la découverte de nouvelles entités chimiques ayant des applications industrielles potentielles .
Composés de tête pour la découverte de médicaments
En tant que composé hétérocyclique, le this compound est crucial dans le domaine de la découverte de médicaments. Il sert de structure de base pour les composés de tête qui peuvent être modifiés davantage afin d'améliorer l'activité biologique et les propriétés pharmacologiques .
Développement de procédés et mise à l'échelle
Le rôle du composé dans le développement de procédés est illustré par son utilisation dans des méthodes de synthèse évolutives. Ces méthodes facilitent la production à grande échelle et économique d'intermédiaires pharmaceutiques importants, démontrant la valeur du composé en chimie industrielle .
Applications de la chimie verte
La synthèse du this compound peut être optimisée pour minimiser l'impact environnemental, en accord avec les principes de la chimie verte. Cela inclut le développement de protocoles qui réduisent les déchets et évitent l'utilisation de réactifs dangereux .
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
Quinoline derivatives, to which this compound belongs, are known to have a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects .
Mode of Action
Quinoline derivatives are known to interact with various biological targets, leading to changes in cellular processes . The bromine atom in the 7-Bromoquinolin-4-amine hydrochloride may enhance its reactivity, allowing it to interact more effectively with its targets .
Biochemical Pathways
Quinoline derivatives are known to influence a variety of biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Result of Action
Given the broad biological activities of quinoline derivatives, it can be inferred that the compound may have diverse effects at the molecular and cellular levels .
Analyse Biochimique
Biochemical Properties
7-Bromoquinolin-4-amine hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, a cofactor essential for DNA synthesis and repair . Additionally, 7-Bromoquinolin-4-amine hydrochloride can bind to N-myristoyl transferase, an enzyme that catalyzes the transfer of myristoyl groups to proteins, affecting their localization and function . These interactions highlight the compound’s potential as a biochemical tool for studying enzyme functions and protein modifications.
Cellular Effects
The effects of 7-Bromoquinolin-4-amine hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response . Moreover, 7-Bromoquinolin-4-amine hydrochloride can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production . These cellular effects underscore the compound’s potential in cancer research and therapeutic development.
Molecular Mechanism
At the molecular level, 7-Bromoquinolin-4-amine hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating their functions. For instance, the compound’s interaction with dihydrofolate reductase results in enzyme inhibition, reducing the synthesis of tetrahydrofolate and subsequently affecting DNA synthesis . Additionally, 7-Bromoquinolin-4-amine hydrochloride can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms provide insights into the compound’s potential therapeutic applications and its role in biochemical research.
Temporal Effects in Laboratory Settings
The stability and degradation of 7-Bromoquinolin-4-amine hydrochloride in laboratory settings are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its gradual breakdown, affecting its efficacy in biochemical assays . Long-term studies in vitro and in vivo have demonstrated that 7-Bromoquinolin-4-amine hydrochloride can induce sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 7-Bromoquinolin-4-amine hydrochloride vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively modulate enzyme activity and gene expression . At higher doses, it can induce toxic effects, including cellular apoptosis and organ damage . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic applications and biochemical studies.
Metabolic Pathways
7-Bromoquinolin-4-amine hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to inhibit enzymes such as dihydrofolate reductase and N-myristoyl transferase, affecting the synthesis of essential biomolecules and protein modifications . Additionally, the compound can influence metabolic flux by altering the levels of key metabolites, impacting cellular energy production and biosynthetic processes . These interactions underscore the compound’s potential in studying metabolic regulation and developing metabolic therapies.
Transport and Distribution
The transport and distribution of 7-Bromoquinolin-4-amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation . Once inside the cell, 7-Bromoquinolin-4-amine hydrochloride can bind to various proteins, influencing its localization and function . These transport and distribution mechanisms are crucial for understanding the compound’s cellular effects and optimizing its use in biochemical research.
Subcellular Localization
7-Bromoquinolin-4-amine hydrochloride exhibits distinct subcellular localization patterns, which can affect its activity and function. The compound has been observed to localize in the cytoplasm and nucleus, where it interacts with enzymes and regulatory proteins . Additionally, post-translational modifications, such as phosphorylation and acetylation, can influence the compound’s targeting to specific cellular compartments . Understanding the subcellular localization of 7-Bromoquinolin-4-amine hydrochloride is essential for elucidating its molecular mechanisms and optimizing its use in biochemical studies.
Propriétés
IUPAC Name |
7-bromoquinolin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-5H,(H2,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEURIUWGVLHXHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Br)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



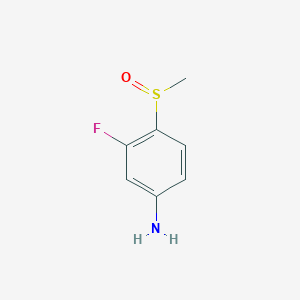

![(2S)-1-{[(3-bromophenyl)methyl]carbamoyl}pyrrolidine-2-carboxylic acid](/img/structure/B1441550.png)
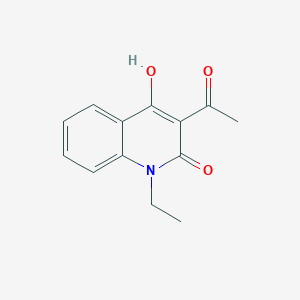
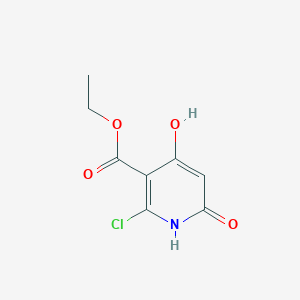

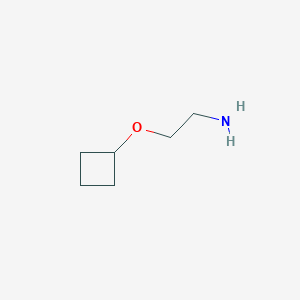

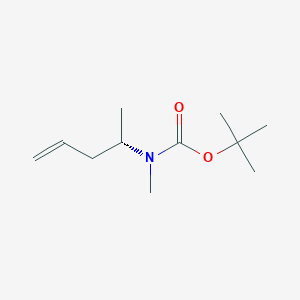
![Ethyl 5-hydroxy-2-methylsulfanyl-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1441560.png)



